molecular formula C21H35NO8 B609393 N-(Acid-PEG2)-N-bis(PEG2-propargyl) CAS No. 2100306-49-6

N-(Acid-PEG2)-N-bis(PEG2-propargyl)

Cat. No.: B609393
CAS No.: 2100306-49-6
M. Wt: 429.51
InChI Key: JVZDIWKKKCXHEA-UHFFFAOYSA-N
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Description

N-(Acid-PEG2)-N-bis(PEG2-propargyl): is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of two propargyl groups and an acid-functionalized PEG chain. The incorporation of PEG chains enhances the solubility and biocompatibility of the compound, making it suitable for various applications in biomedical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Acid-PEG2)-N-bis(PEG2-propargyl) typically involves the following steps:

    Activation of PEG Chains: The PEG chains are first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form PEG-NHS esters.

    Introduction of Propargyl Groups: The activated PEG chains are then reacted with propargylamine to introduce the propargyl groups.

    Acid Functionalization:

Industrial Production Methods: Industrial production of N-(Acid-PEG2)-N-bis(PEG2-propargyl) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of PEG chains are activated using NHS or other suitable reagents.

    Propargylation: The activated PEG chains are reacted with propargylamine in large reactors.

    Acid Functionalization: The final acid functionalization step is carried out in large-scale reactors, followed by purification and quality control processes.

Chemical Reactions Analysis

Types of Reactions:

    Esterification: The compound can undergo esterification reactions with alcohols to form esters.

    Amidation: It can react with amines to form amides.

    Click Chemistry: The propargyl groups can participate in click chemistry reactions, such as azide-alkyne cycloaddition.

Common Reagents and Conditions:

    Esterification: Reagents such as alcohols and catalysts like sulfuric acid or p-toluenesulfonic acid.

    Amidation: Reagents such as amines and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Click Chemistry: Azides and copper(I) catalysts.

Major Products:

    Esters: Formed from esterification reactions.

    Amides: Formed from amidation reactions.

    Triazoles: Formed from click chemistry reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of complex organic molecules.

    Catalysis: The acid group can serve as an active site for catalytic reactions.

Biology:

    Protein Modification: The compound is used to modify proteins through click chemistry, enhancing their stability and functionality.

    Drug Delivery: The PEG chains improve the solubility and biocompatibility of drug molecules.

Medicine:

    Biomedical Imaging: The compound is used in the development of imaging agents for diagnostic purposes.

    Therapeutics: It is used in the formulation of therapeutic agents for targeted drug delivery.

Industry:

    Material Science: The compound is used in the development of advanced materials with improved properties.

    Nanotechnology: It is used in the synthesis of nanoparticles for various applications.

Mechanism of Action

The mechanism of action of N-(Acid-PEG2)-N-bis(PEG2-propargyl) involves its ability to undergo various chemical reactions, such as esterification, amidation, and click chemistry. The PEG chains enhance the solubility and biocompatibility of the compound, allowing it to interact with biological molecules and systems effectively. The propargyl groups enable the compound to participate in click chemistry reactions, facilitating the modification of proteins and other biomolecules.

Comparison with Similar Compounds

    Azide-PEG2-NHS Ester: Similar in structure but contains azide groups instead of propargyl groups.

    Propargyl-PEG2-Acid: Contains a single propargyl group and an acid-functionalized PEG chain.

    Mal-PEG2-Acid: Contains a maleimide group and an acid-functionalized PEG chain.

Uniqueness:

    N-(Acid-PEG2)-N-bis(PEG2-propargyl): is unique due to the presence of two propargyl groups, which enhance its reactivity in click chemistry reactions. The combination of acid and propargyl functionalities makes it versatile for various applications in chemical synthesis, biology, and medicine.

Properties

IUPAC Name

3-[2-[2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO8/c1-3-9-25-15-18-28-12-6-22(7-13-29-19-16-26-10-4-2)8-14-30-20-17-27-11-5-21(23)24/h1-2H,5-20H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZDIWKKKCXHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCN(CCOCCOCCC(=O)O)CCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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